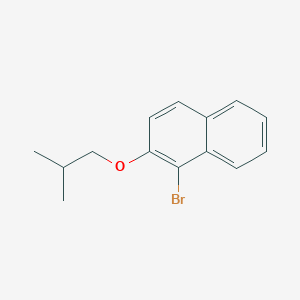

1-Bromo-2-isobutoxynaphthalene

Beschreibung

1-Bromo-2-isobutoxynaphthalene (CAS No.: 1309933-75-2) is a halogenated naphthalene derivative with the molecular formula C₁₄H₁₅BrO and a molecular weight of 279.17 g/mol . It is classified as a building block or intermediate in pharmaceutical and organic synthesis, with a purity of 97% as reported by Crysdot . The compound features a bromine atom at the 1-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 2-position of the naphthalene ring. This structural configuration imparts unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for functionalized aromatic systems.

Eigenschaften

Molekularformel |

C14H15BrO |

|---|---|

Molekulargewicht |

279.17 g/mol |

IUPAC-Name |

1-bromo-2-(2-methylpropoxy)naphthalene |

InChI |

InChI=1S/C14H15BrO/c1-10(2)9-16-13-8-7-11-5-3-4-6-12(11)14(13)15/h3-8,10H,9H2,1-2H3 |

InChI-Schlüssel |

LRYJTMGPIZLMAV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC1=C(C2=CC=CC=C2C=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-isobutoxynaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the isobutoxy group. The bromination of naphthalene is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 1-bromonaphthalene is then reacted with isobutyl alcohol in the presence of a strong base like sodium hydride to form 1-Bromo-2-isobutoxynaphthalene .

Industrial Production Methods

Industrial production of 1-Bromo-2-isobutoxynaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination step is carefully monitored to prevent over-bromination, and the subsequent etherification step is optimized for high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-isobutoxynaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or amines.

Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding naphthalene derivative.

Common Reagents and Conditions

Substitution: Sodium cyanide or primary amines in the presence of a polar aprotic solvent like dimethylformamide.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

Substitution: 1-Cyano-2-isobutoxynaphthalene or 1-Amino-2-isobutoxynaphthalene.

Oxidation: 1-Bromo-2-isobutoxybenzaldehyde.

Reduction: 2-Isobutoxynaphthalene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-isobutoxynaphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-isobutoxynaphthalene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobutoxy group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Steric Effects : The isobutoxy group in the target compound introduces significant steric bulk compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃). This bulk may hinder nucleophilic attack or reduce reaction rates in cross-coupling reactions .

- However, bromine’s electron-withdrawing nature counterbalances this effect .

- Reactivity: 1-Bromo-2-(bromomethyl)naphthalene (two bromine atoms) exhibits higher reactivity for substitution or elimination reactions compared to mono-brominated analogs .

Physical and Chemical Properties

Boiling Points and Solubility

*Inference based on solubility trends of alkoxy-substituted naphthalenes .

Reactivity and Functionalization Potential

- Suzuki-Miyaura Coupling : The bromine atom in 1-Bromo-2-isobutoxynaphthalene is a prime site for cross-coupling. Steric hindrance from the isobutoxy group may necessitate optimized catalytic systems (e.g., bulky phosphine ligands) .

- Nucleophilic Substitution : The 2-isobutoxy group is less susceptible to nucleophilic displacement compared to smaller alkoxy groups due to steric protection .

- Oxidative Stability : Unlike 1-Bromo-2-naphthol (prone to oxidation), the isobutoxy group enhances stability under aerobic conditions .

Biologische Aktivität

1-Bromo-2-isobutoxynaphthalene is a compound of interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C13H15Br

- Molecular Weight: 255.17 g/mol

- CAS Number: 37763-43-2

Mechanisms of Biological Activity

1-Bromo-2-isobutoxynaphthalene exhibits biological activity primarily through its interactions with biological macromolecules and its ability to undergo metabolic transformations. Its bromine atom can participate in electrophilic substitution reactions, making it a potential candidate for various biological interactions.

Electrophilic Reactions

The presence of the bromine atom allows for electrophilic reactions with nucleophiles in biological systems, which can lead to the formation of reactive intermediates. These intermediates may interact with DNA, proteins, or lipids, potentially leading to cytotoxic effects or modulation of biological pathways.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 1-bromo-2-isobutoxynaphthalene on various cancer cell lines. The results indicated significant cytotoxicity, with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism was suggested to involve oxidative stress induction and apoptosis activation.

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of 1-bromo-2-isobutoxynaphthalene showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating moderate antibacterial activity.

| Compound | IC50 (µM) | MIC (µg/mL) | Target |

|---|---|---|---|

| 1-Bromo-2-isobutoxynaphthalene | 10 - 25 | 50 | Cancer cells / Bacterial strains |

Toxicological Profile

Toxicological studies are essential for understanding the safety profile of 1-bromo-2-isobutoxynaphthalene. Preliminary data suggest that while it exhibits significant biological activity, it also poses risks associated with toxicity. The compound has shown a high LD50 in animal studies, indicating that careful consideration is needed for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.